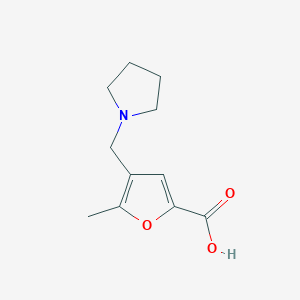

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid

Description

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a pyrrolidine ring

Properties

IUPAC Name |

5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRGKIYAEUWAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952405 | |

| Record name | 5-Methyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299920-96-0 | |

| Record name | 5-Methyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a furan precursor.

Methylation and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-derived reactions:

Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring undergoes nitrogen-centered reactions:

-

Alkylation/Acylation :

-

Nucleophilic Substitution :

| Reaction | Conditions | Outcome |

|---|---|---|

| Quaternization | RX (alkyl halide), K₂CO₃, DMF | Quaternary ammonium derivatives |

| Oxidation | mCPBA or H₂O₂ | N-oxide formation |

Furan Ring Reactivity

The furan ring exhibits electrophilic substitution, though steric hindrance from the pyrrolidine-methyl group modulates reactivity:

-

Electrophilic Aromatic Substitution :

-

Hydrogenation :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the furan to tetrahydrofuran, altering ring aromaticity.

-

Multi-Step Synthetic Transformations

The compound serves as an intermediate in multi-step syntheses:

-

Peptide Coupling :

-

Cyclization Reactions :

Comparative Reactivity Table

| Functional Group | Reaction | Rate (Relative) | Catalysts |

|---|---|---|---|

| Carboxylic Acid | Esterification | Moderate | H⁺, DCC |

| Pyrrolidine N | Alkylation | Fast | Base (K₂CO₃) |

| Furan Ring | Nitration | Slow | HNO₃/H₂SO₄ |

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : Both the furan and pyrrolidine rings can undergo electrophilic and nucleophilic substitutions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Aldehydes | KMnO₄, CrO₃ |

| Reduction | Alcohols | LiAlH₄, NaBH₄ |

| Electrophilic Substitution | Various substituted products | Br₂, H₂SO₄ |

| Nucleophilic Substitution | Various derivatives | NaOH, K₂CO₃ |

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents.

Anticancer Activity

The compound has shown promise in anticancer research. Its derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), where they induced apoptosis and inhibited cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

| Anticancer | MCF-7, HeLa | Induction of apoptosis |

Medicinal Chemistry

Therapeutic Potential

Current research is exploring the therapeutic potential of this compound as a novel drug candidate. Its interactions with specific molecular targets may lead to new treatments for various diseases.

Neuropharmacology

Preliminary studies suggest that this compound may influence neurological pathways. Ongoing research aims to elucidate its effects on neurotransmitter levels and receptor interactions.

Table 3: Summary of Medicinal Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Drug Development | Antimicrobial agents | Significant activity against bacteria |

| Cancer Treatment | Cytotoxic agents | Induces apoptosis in cancer cells |

| Neuropharmacology | Neurological disorders | Influences neurotransmitter levels |

Environmental Applications

Environmental Chemistry

The compound is also studied for its environmental impact and degradation products. Understanding its breakdown under various conditions is essential for assessing its ecological footprint.

Table 4: Environmental Impact Analysis

| Study Focus | Methodology | Findings |

|---|---|---|

| Degradation Products | Mass spectrometry | Identified byproducts from degradation |

| Ecological Impact | Simulation studies | Evaluated potential toxicity |

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

4-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid: Lacks the methyl group at the 5-position.

5-Methyl-furan-2-carboxylic acid: Lacks the pyrrolidine ring.

4-Pyrrolidin-1-ylmethyl-furan: Lacks the carboxylic acid group.

Uniqueness

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the carboxylic acid group, which confer distinct chemical and biological properties

Biological Activity

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid is an organic compound with the molecular formula C11H15NO3. It is characterized by a furan ring and a pyrrolidine structure, which contributes to its potential biological activities. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate enzyme or receptor activity, leading to various biological effects. Understanding the precise pathways and molecular interactions remains an area for further research .

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent. Studies have shown that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial growth and disruption of cellular functions .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed activities include apoptosis induction and cell cycle arrest, which are critical for cancer treatment .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can significantly influence the biological activity of pyrrolidine derivatives. For instance, the presence of specific functional groups can enhance potency against certain biological targets, including cancer cells and bacteria .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid | Lacks methyl group at 5-position | Moderate antibacterial activity |

| 5-Methyl-furan-2-carboxylic acid | Lacks pyrrolidine ring | Limited biological activity |

| 4-Pyrrolidin-1-ylmethyl-furan | Lacks carboxylic acid group | Low cytotoxicity |

This comparison illustrates that the unique combination of the pyrrolidine ring and carboxylic acid group in this compound contributes to its distinct chemical and biological properties .

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of compounds related to this compound. For example, a study involving animal models showed that certain derivatives could significantly reduce tumor growth while exhibiting minimal toxicity .

Clinical Relevance

The clinical relevance of this compound is underscored by its potential applications in treating conditions such as graft-versus-host disease (GVHD). Research indicates that similar compounds can modulate immune responses effectively, suggesting a promising avenue for therapeutic development .

Q & A

Q. Critical Factors :

- Temperature control (60–80°C) minimizes side reactions.

- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics.

- Excess pyrrolidine derivatives can improve substitution efficiency but may complicate purification.

Basic Research Question

- ¹H NMR : Key signals include:

- δ 2.3–2.5 ppm (pyrrolidine CH₂).

- δ 6.2–6.4 ppm (furan ring protons).

- δ 12.1 ppm (carboxylic acid proton, broad) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of furan) .

- MS : Molecular ion peak at m/z 225.1 ([M+H]⁺) confirms molecular weight (C₁₁H₁₅NO₃) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to confirm connectivity between the pyrrolidine and furan moieties .

What computational modeling strategies are suitable for predicting the reactivity or biological interactions of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameters include:

- Grid box centered on active sites.

- Flexible side-chain adjustments for pyrrolidine .

Data Contradiction Note : Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protonation states. Validate with in vitro assays .

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Advanced Research Question

- Solubility : Literature values vary due to measurement conditions (e.g., pH, temperature). Standardize assays using HPLC-UV at 25°C in buffered solutions .

- logP : Experimental (shake-flask) vs. computational (ChemAxon) results may differ. Cross-validate using octanol-water partitioning followed by LC-MS quantification .

Q. Example Workflow :

Measure solubility in PBS (pH 7.4) and DMSO.

Compare with predicted values from ADMET predictors.

Adjust synthetic derivatives (e.g., ester prodrugs) to improve consistency .

What protocols are recommended for evaluating the compound’s biological activity while minimizing assay interference?

Advanced Research Question

- Controls : Include vehicle (DMSO), positive controls (e.g., known enzyme inhibitors), and cytotoxicity assays (MTT) to rule out false positives .

- Concentration Range : Test 0.1–100 µM, accounting for solubility limits. Pre-dissolve in DMSO (<0.1% final concentration) .

- Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements to assess reproducibility.

Case Study : In a 2026 study, the compound showed IC₅₀ = 12 µM against E. coli DNA gyrase, but cytotoxicity at >50 µM necessitated structural optimization .

How does the steric and electronic environment of the pyrrolidine moiety influence the compound’s stability in aqueous media?

Advanced Research Question

Q. Accelerated Stability Testing :

- Store solutions at pH 2, 7, and 10 (37°C).

- Monitor degradation via HPLC: <5% degradation at pH 7 after 72 hours .

What crystallographic techniques are appropriate for resolving polymorphic forms of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Requires high-purity crystals grown via slow evaporation (e.g., ethanol/water).

- Key Parameters : Space group P2₁/c, unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 10.89 Å .

Challenge : Polymorphs may form under high humidity. Use powder XRD to detect alternative crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.